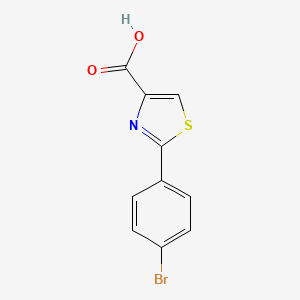

2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2S/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXGZVXOAJEGDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655501 | |

| Record name | 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21160-50-9 | |

| Record name | 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Characterization of 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the established synthetic route via the Hantzsch thiazole synthesis, offering a rationale for the methodological choices. A thorough characterization of the compound is presented, including predicted and experimentally supported data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The guide is structured to provide both theoretical understanding and practical insights for researchers working with this and related molecular scaffolds.

Introduction and Significance

This compound belongs to the thiazole class of heterocyclic compounds, which are integral to numerous biologically active molecules and approved pharmaceuticals. The thiazole ring is a key pharmacophore found in drugs with a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a bromophenyl group at the 2-position and a carboxylic acid at the 4-position of the thiazole ring provides multiple points for further chemical modification, making it a versatile building block in drug discovery and development. The bromophenyl moiety, in particular, can be utilized in cross-coupling reactions to introduce further molecular complexity, while the carboxylic acid group allows for the formation of amides, esters, and other derivatives.

Synthesis of this compound

The most common and efficient method for the synthesis of the 2,4-disubstituted thiazole core is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.[1]

Synthetic Pathway Rationale

The Hantzsch synthesis is a robust and high-yielding method for constructing the thiazole ring. The reaction proceeds through a well-established mechanism involving nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.

Experimental Protocol

The synthesis of this compound can be achieved in a two-step process starting from 4-bromobenzaldehyde.

Step 1: Synthesis of 4-bromothiobenzamide

4-bromobenzaldehyde is converted to 4-bromothiobenzamide. This can be achieved by reacting the aldehyde with a sulfur source such as Lawesson's reagent or phosphorus pentasulfide in a suitable solvent like toluene or pyridine.

Step 2: Hantzsch Thiazole Synthesis

The resulting 4-bromothiobenzamide is then reacted with an α-halocarbonyl compound containing a carboxylic acid or a precursor group. A suitable reagent is ethyl 2-chloroacetoacetate. The reaction is typically carried out in a polar solvent such as ethanol or dimethylformamide (DMF) and may be heated to facilitate the reaction. The resulting ethyl ester is then hydrolyzed to the carboxylic acid using standard procedures, such as treatment with aqueous sodium hydroxide followed by acidification.

Detailed Protocol:

Materials:

-

4-bromothiobenzamide

-

Ethyl 3-bromo-2-oxobutanoate

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

Procedure:

-

To a solution of 4-bromothiobenzamide (1 equivalent) in ethanol, add ethyl 3-bromo-2-oxobutanoate (1 equivalent).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the crude residue in a suitable solvent and purify by column chromatography to obtain ethyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate.

-

To the purified ester, add a solution of sodium hydroxide (2 equivalents) in a mixture of water and ethanol.

-

Heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with hydrochloric acid to a pH of approximately 2-3.

-

The precipitated solid is collected by filtration, washed with cold water, and dried to afford this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the thiazole proton. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | 1H |

| Thiazole H-5 | 8.0 - 8.5 | Singlet | 1H |

| Bromophenyl (ortho to thiazole) | 7.8 - 8.0 | Doublet | 2H |

| Bromophenyl (meta to thiazole) | 7.6 - 7.8 | Doublet | 2H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid and the quaternary carbons of the aromatic rings are expected to be key diagnostic signals.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 165 - 175 |

| Thiazole C-2 | 160 - 170 |

| Thiazole C-4 | 140 - 150 |

| Bromophenyl C-ipso (attached to thiazole) | 130 - 135 |

| Bromophenyl C-para (attached to Br) | 125 - 130 |

| Bromophenyl C-ortho | 128 - 132 |

| Bromophenyl C-meta | 120 - 125 |

| Thiazole C-5 | 115 - 120 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=N stretch (Thiazole) | 1600 - 1650 | Medium |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium |

| C-O stretch (Carboxylic Acid) | 1210 - 1320 | Strong |

| C-Br stretch | 500 - 600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₀H₆BrNO₂S), the expected molecular weight is approximately 283.94 g/mol for the most abundant isotopes.

Expected Fragmentation Pattern:

-

Molecular Ion Peak [M]⁺: A prominent peak corresponding to the molecular weight of the compound. Due to the presence of bromine, an M+2 peak of nearly equal intensity is expected.

-

Loss of -COOH: A fragment corresponding to the loss of the carboxylic acid group (m/z [M-45]⁺).

-

Loss of Br: A fragment corresponding to the loss of the bromine atom (m/z [M-79/81]⁺).

-

Thiazole Ring Fragmentation: Cleavage of the thiazole ring can lead to various smaller fragments.

Caption: Molecular structure with key functional groups highlighted.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆BrNO₂S | - |

| Molecular Weight | 284.13 g/mol | - |

| CAS Number | 21160-50-9 | - |

| Appearance | Expected to be a solid | - |

| Solubility | Likely soluble in polar organic solvents such as DMSO and DMF | - |

Applications in Drug Development and Research

Thiazole derivatives are known to exhibit a wide range of biological activities, and this compound serves as a valuable intermediate in the synthesis of novel therapeutic agents.[2] Its structural features make it a candidate for derivatization to explore its potential as an:

-

Anticancer Agent: The thiazole nucleus is present in several anticancer drugs.

-

Antimicrobial Agent: Thiazole derivatives have shown efficacy against various bacterial and fungal strains.

-

Anti-inflammatory Agent: The scaffold can be modified to develop novel anti-inflammatory drugs.

The presence of the bromine atom allows for further functionalization through reactions like Suzuki or Heck coupling, enabling the synthesis of a diverse library of compounds for biological screening.

Conclusion

This technical guide has outlined the synthesis and comprehensive characterization of this compound. The Hantzsch thiazole synthesis provides a reliable route to this versatile building block. The detailed spectroscopic data, including NMR, FTIR, and MS, serve as a crucial reference for researchers to confirm the identity and purity of the synthesized compound. The potential applications of this molecule in drug discovery highlight its importance as a scaffold for the development of new therapeutic agents. This guide aims to be a valuable resource for scientists and professionals in the field of medicinal and organic chemistry.

References

An In-Depth Technical Guide to 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid (CAS No: 21160-50-9), a heterocyclic building block with significant potential in medicinal chemistry and materials science. The document details a probable synthetic route via the Hantzsch thiazole synthesis, outlines its key physicochemical and spectroscopic characteristics, and explores its reactivity at the carboxylic acid and bromophenyl functionalities. Furthermore, this guide discusses the prospective applications of this compound, drawing insights from the extensive biological activities reported for structurally related thiazole derivatives. This whitepaper is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both foundational knowledge and practical insights into the utility of this versatile molecule.

Introduction: The Strategic Value of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it a cornerstone for the design of novel therapeutic agents. Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3]

The subject of this guide, this compound, strategically combines three key functional motifs: the bioactive thiazole ring, a versatile bromophenyl group amenable to cross-coupling reactions, and a carboxylic acid handle for derivatization. This trifunctional architecture positions it as a highly valuable intermediate for the synthesis of compound libraries and as a fragment for the development of targeted therapeutics, such as protein degrader building blocks.[4]

Physicochemical and Spectroscopic Profile

Core Chemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 21160-50-9 | [5][6] |

| Molecular Formula | C₁₀H₆BrNO₂S | [5][6] |

| Molecular Weight | 284.13 g/mol | [5][6] |

| Appearance | Expected to be an off-white to pale yellow solid | General observation for similar compounds |

| Purity | Commercially available up to ≥98% | [4] |

Predicted Spectroscopic Data

The following spectroscopic characteristics are predicted based on the analysis of its functional groups and data from analogous structures.

The proton NMR spectrum is expected to show distinct signals for the thiazole proton and the aromatic protons of the bromophenyl ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Thiazole-H5 | ~8.3 - 8.5 | Singlet (s) | The proton on the thiazole ring is deshielded. |

| Phenyl-H (ortho to thiazole) | ~7.8 - 8.0 | Doublet (d) | Protons adjacent to the thiazole ring. |

| Phenyl-H (ortho to Br) | ~7.6 - 7.8 | Doublet (d) | Protons adjacent to the bromine atom. |

| Carboxylic Acid-OH | >12.0 | Broad Singlet (br s) | Highly deshielded and often broad.[7] |

Predicted chemical shifts are based on standard values for aromatic and heterocyclic protons in similar chemical environments.[7][8]

The carbon NMR spectrum will provide a signature for each unique carbon atom in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Carboxylic Acid) | 165 - 175 | Typical range for carboxylic acid carbonyls.[9][10] |

| C2 (Thiazole, attached to phenyl) | 168 - 172 | Highly deshielded due to attachment to N and S. |

| C4 (Thiazole, attached to COOH) | 145 - 150 | Deshielded by adjacent heteroatoms and the carboxyl group. |

| C5 (Thiazole) | 125 - 130 | The C-H carbon of the thiazole ring. |

| C (ipso, attached to thiazole) | ~130 | Aromatic carbon attached to the thiazole. |

| C-H (Aromatic) | 128 - 133 | Standard range for aromatic carbons. |

| C-Br (ipso) | ~125 | Aromatic carbon attached to bromine. |

Predicted chemical shifts are based on typical values for thiazole and substituted benzene rings.[9][10][11]

The infrared spectrum will be dominated by absorptions from the carboxylic acid and aromatic moieties.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | Characteristic broad absorption due to hydrogen bonding.[12] |

| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | Strong | Strong, sharp peak for the carbonyl group.[12][13] |

| C=N Stretch (Thiazole) | 1600 - 1650 | Medium | Typical for imines within a heterocyclic system. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | Multiple bands are expected in this region. |

| C-O Stretch (Carboxylic Acid) | 1200 - 1300 | Strong | Associated with the carboxylic acid C-O bond. |

| C-Br Stretch | 500 - 600 | Medium to Strong | In the fingerprint region. |

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic M+2 isotope peak with nearly equal intensity to the molecular ion peak will be observed.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 283/285 | Molecular ion peak showing the bromine isotope pattern (⁷⁹Br/⁸¹Br). |

| [M-COOH]⁺ | 238/240 | Loss of the carboxylic acid group. |

Synthesis and Methodologies

The most direct and widely recognized method for the construction of the 2-arylthiazole core is the Hantzsch Thiazole Synthesis .[1][14][15] This method involves the condensation of an α-haloketone with a thioamide.

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned through a two-step process starting from 4-bromothiobenzamide and ethyl bromopyruvate.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Hantzsch Synthesis and Saponification

This protocol is a representative procedure based on established Hantzsch synthesis methodologies.[14][16]

Step 1: Synthesis of Ethyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromothiobenzamide (1.0 eq) and absolute ethanol to form a slurry.

-

Add ethyl bromopyruvate (1.05 eq) to the mixture.

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Pour the resulting crude mixture into ice-cold water.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Suspend the purified ethyl ester from Step 1 in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and reduce the ethanol volume in vacuo.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Acidify the solution to a pH of approximately 2-3 using dilute hydrochloric acid.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water to remove inorganic salts and dry thoroughly to yield the final product.

Chemical Reactivity and Derivatization

The bifunctional nature of this molecule allows for selective reactions at either the carboxylic acid or the bromophenyl group.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for forming esters, amides, and other derivatives.

A standard method for converting the carboxylic acid to its corresponding ester.

Caption: Fischer esterification of the title compound.

Protocol: Synthesis of a Methyl Ester Derivative

-

Dissolve this compound in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Heat the mixture to reflux for 4-8 hours.

-

After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the methyl ester.

Reactions at the Bromophenyl Group

The carbon-bromine bond is a key site for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.

This powerful reaction allows for the introduction of a wide range of aryl or vinyl substituents.

Caption: Suzuki coupling at the bromophenyl position.

Protocol: General Procedure for Suzuki Coupling

-

In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, such as a mixture of dioxane and water.

-

Heat the reaction mixture to 80-100 °C for 6-12 hours.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

The crude product can be purified by column chromatography.

Potential Applications in Drug Discovery and Materials Science

While direct biological data for this compound is limited, the extensive research on its structural analogs provides strong indicators of its potential.

-

Anticancer Agents: Numerous thiazole derivatives, including those with a 4-(4-bromophenyl) substituent, have been synthesized and evaluated for their anticancer properties. These compounds often act as inhibitors of key kinases or other enzymes involved in cell proliferation. The title compound serves as a key intermediate for synthesizing such derivatives.[3][17]

-

Antimicrobial Agents: The thiazole nucleus is a common feature in compounds with potent antibacterial and antifungal activities.[2][3] Derivatization of the carboxylic acid group of the title compound with various amines or alcohols could lead to novel antimicrobial candidates.

-

Agrochemicals: The ethyl ester of this compound has been noted for its potential applications in agrochemicals, likely as a precursor for pesticides or herbicides.[18]

-

Materials Science: The rigid, aromatic structure of this molecule suggests potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), after suitable derivatization.

Conclusion

This compound is a strategically designed molecule that offers significant versatility for chemical synthesis. Its three distinct functional groups—the thiazole core, the reactive bromophenyl ring, and the carboxylic acid handle—provide orthogonal points for derivatization. This guide has provided a detailed overview of its predicted chemical properties, a plausible and robust synthetic route, and key protocols for its further functionalization. The strong precedent for biological activity in related compounds underscores its potential as a valuable building block for the discovery of new pharmaceuticals and advanced materials. It is our hope that this technical guide will serve as a valuable resource for scientists and researchers looking to harness the potential of this versatile chemical entity.

References

- 1. synarchive.com [synarchive.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. 21160-50-9 CAS MSDS (2-(4-BROMO-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2-(4-BROMO-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID | 21160-50-9 [chemicalbook.com]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. Proton NMR Table [www2.chemistry.msu.edu]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. compoundchem.com [compoundchem.com]

- 11. bhu.ac.in [bhu.ac.in]

- 12. eng.uc.edu [eng.uc.edu]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

- 14. chemhelpasap.com [chemhelpasap.com]

- 15. scribd.com [scribd.com]

- 16. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its core physicochemical properties, outline a robust synthetic pathway based on established chemical principles, detail methods for its structural elucidation, and explore its current and potential applications. This document is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound's synthesis, characterization, and utility. The primary identifier for this compound is CAS Number: 21160-50-9 .[1][2][3]

Compound Identification and Physicochemical Properties

This compound is a substituted thiazole derivative. The presence of the thiazole ring, a common scaffold in pharmacologically active molecules, combined with the reactive handles of a carboxylic acid and a bromophenyl group, makes it a versatile intermediate for further chemical modification.[4]

| Property | Value | Source |

| CAS Number | 21160-50-9 | [1][2][3] |

| Molecular Formula | C₁₀H₆BrNO₂S | [1][2][5] |

| Molecular Weight | 284.1 g/mol | [1] |

| Appearance | Typically an off-white or white solid | [6] |

| Purity | Commercially available at ≥98% | [1] |

| Synonyms | 2-(4-Bromo-phenyl)-thiazole-4-carboxylic acid | [3] |

Synthesis and Purification: The Hantzsch Thiazole Synthesis

The most common and efficient method for constructing the 2,4-disubstituted thiazole core is the Hantzsch thiazole synthesis.[7] This reaction involves the condensation of a thioamide with an α-haloketone. For the target molecule, this translates to the cyclocondensation of 4-bromothiobenzamide with an ethyl ester of bromopyruvic acid, followed by saponification.

Causality in Experimental Design:

-

Choice of Reactants: 4-Bromothiobenzamide provides the C2-N3 bond and the 2-aryl substituent of the thiazole ring. Ethyl bromopyruvate provides the C4-C5-S1 backbone. The ester form is used to protect the carboxylic acid during the ring formation and is easily hydrolyzed in a subsequent step.

-

Solvent and Temperature: Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction at reflux temperatures without being overly reactive. Refluxing provides the necessary activation energy for the condensation and subsequent cyclization.

-

Saponification: The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid using a strong base like sodium hydroxide, followed by acidification to protonate the carboxylate salt.

Detailed Experimental Protocol:

Step 1: Synthesis of Ethyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate

-

To a round-bottom flask equipped with a reflux condenser, add 4-bromothiobenzamide (1.0 eq) and absolute ethanol. Stir until dissolved.

-

Add ethyl 3-bromo-2-oxopropanoate (ethyl bromopyruvate) (1.05 eq) to the solution dropwise at room temperature.

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. A precipitate may form.

-

Reduce the solvent volume under reduced pressure. The crude product can be isolated by filtration or by adding water to precipitate the ester.

-

Purify the crude ethyl ester by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Saponification to this compound

-

Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and a 2M aqueous solution of sodium hydroxide (NaOH) (2.0-3.0 eq).

-

Heat the mixture to reflux for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting ester.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Acidify the solution dropwise with 2M hydrochloric acid (HCl) until the pH is ~2-3. A precipitate will form.

-

Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield the final product.

Synthesis Workflow Diagram

Caption: Hantzsch synthesis and subsequent saponification workflow.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic methods provides a self-validating system to ensure the correct structure has been obtained.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: Identifies the key functional groups present, such as the carboxylic acid O-H and C=O stretches.

-

Mass Spectrometry (MS): Confirms the molecular weight and provides information about the isotopic pattern of bromine (¹⁹Br/⁸¹Br), which is highly characteristic.

Expected Spectroscopic Data

| Technique | Expected Signals and Interpretation |

| ¹H NMR | - Aromatic protons of the bromophenyl ring will appear as two distinct doublets (an AA'BB' system) in the ~7.6-7.9 ppm range due to para-substitution.- The proton at the C5 position of the thiazole ring will appear as a sharp singlet, typically downfield (~8.3-8.5 ppm).- A broad singlet for the carboxylic acid proton will be observed far downfield (>12 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | - Carbons of the bromophenyl ring will appear in the aromatic region (~125-135 ppm).- The C-Br carbon will be identifiable.- Thiazole ring carbons will appear further downfield (~115-170 ppm), with the C2 and C4 carbons being significantly deshielded.- The carboxylic acid carbonyl carbon (C=O) will be observed at >165 ppm. |

| IR (cm⁻¹) | - A very broad absorption from ~2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid.- A sharp, strong absorption around 1700-1725 cm⁻¹ for the C=O stretch of the carboxylic acid.- Absorptions in the 1500-1600 cm⁻¹ range for C=C and C=N stretching of the aromatic and thiazole rings. |

| Mass Spec (ESI-) | - A strong signal for the [M-H]⁻ ion at m/z ≈ 282/284, showing the characteristic ~1:1 isotopic pattern for one bromine atom. |

Characterization Workflow Diagram

References

- 1. calpaclab.com [calpaclab.com]

- 2. 2-(4-BROMO-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID | 21160-50-9 [chemicalbook.com]

- 3. 21160-50-9 CAS MSDS (2-(4-BROMO-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound CAS#: [m.chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Thiazole synthesis [organic-chemistry.org]

The Hantzsch Synthesis of 2-Aminothiazole Scaffolds: A Technical Guide for Drug Development Professionals

Introduction: The Enduring Relevance of the 2-Aminothiazole Core in Medicinal Chemistry

The 2-aminothiazole moiety is a cornerstone in modern drug discovery, serving as a privileged scaffold in a multitude of clinically significant therapeutic agents.[1][2][3] Its prevalence is a testament to its unique combination of physicochemical properties and versatile biological activities. This heterocyclic system is a key structural component in drugs spanning a wide range of indications, including antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral agents.[4][5] The inherent synthetic accessibility of the 2-aminothiazole ring system, primarily through the robust and time-tested Hantzsch thiazole synthesis, further cements its importance in the arsenal of medicinal chemists.[6][7]

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-aminothiazole derivatives, with a specific focus on the reaction between p-bromoacetophenone and various thiourea derivatives. As a Senior Application Scientist, this guide is structured to not only provide detailed, actionable protocols but also to illuminate the underlying chemical principles and strategic considerations that inform experimental design. We will explore the nuances of the Hantzsch reaction mechanism, the impact of substituent diversity on thiourea precursors, and provide detailed, field-proven methodologies for the synthesis and characterization of these valuable compounds.

The Hantzsch Thiazole Synthesis: A Mechanistic Deep Dive

First described by Arthur Hantzsch in 1887, this reaction remains a highly efficient and versatile method for the construction of the thiazole ring.[7] The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[6] In the context of this guide, p-bromoacetophenone serves as our α-haloketone, and a range of thiourea derivatives will be explored as the thioamide component.

The reaction proceeds through a well-established multi-step mechanism, the understanding of which is crucial for optimizing reaction conditions and predicting outcomes.

Mechanism of the Hantzsch Thiazole Synthesis

Caption: A simplified representation of the Hantzsch thiazole synthesis mechanism.

The synthesis initiates with a nucleophilic attack by the sulfur atom of the thiourea derivative on the α-carbon of p-bromoacetophenone, proceeding via an SN2 mechanism to form an S-alkylation intermediate.[2] This is followed by an intramolecular cyclization, where a nitrogen atom of the thiourea attacks the carbonyl carbon of the ketone. The resulting five-membered ring, a hydroxythiazoline intermediate, readily undergoes dehydration to yield the final, stable, and aromatic 2-aminothiazole product.[2] The formation of the aromatic ring is a significant thermodynamic driving force for this reaction.[2]

Experimental Protocols and Strategic Considerations

The following section provides detailed, step-by-step protocols for the synthesis of 2-aminothiazole derivatives from p-bromoacetophenone and both unsubstituted and substituted thioureas. The causality behind key experimental choices is explained to provide a deeper understanding of the process.

Protocol 1: Synthesis of 2-Amino-4-(4-bromophenyl)thiazole from Unsubstituted Thiourea

This foundational protocol outlines the synthesis of the parent 2-amino-4-(4-bromophenyl)thiazole, a versatile intermediate for further functionalization.

Experimental Workflow

Caption: General experimental workflow for the synthesis of 2-amino-4-phenylthiazole derivatives.

Materials:

-

p-Bromoacetophenone (1.0 eq)

-

Thiourea (1.5 eq)

-

Methanol

-

5% Aqueous Sodium Carbonate (Na₂CO₃) Solution

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine p-bromoacetophenone and thiourea in methanol.[6]

-

Heat the mixture to reflux with stirring for 30-60 minutes.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. The aromaticity of the final product is a key driving force.[2]

-

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing a stirred 5% aqueous sodium carbonate solution.[6]

-

Rationale: The initial product formed is the hydrobromide salt of the 2-aminothiazole, which is often soluble in the reaction medium.[2] Neutralization with a weak base like sodium carbonate deprotonates the thiazole nitrogen, rendering the product neutral and causing it to precipitate out of the aqueous solution.

-

-

Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with deionized water to remove any inorganic salts and residual solvent.

-

Allow the product to air dry completely. The crude product is often of high purity, but can be further purified by recrystallization from a suitable solvent like ethanol if necessary.[8]

-

Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).[9]

Protocol 2: Synthesis of 2-(Substituted-amino)-4-(4-bromophenyl)thiazoles from N-Substituted Thioureas

This protocol is adapted for the use of N-monosubstituted thioureas, leading to the formation of 2-(substituted-amino)thiazoles.

Materials:

-

p-Bromoacetophenone (1.0 eq)

-

N-Aryl or N-Alkyl Thiourea (1.1 eq)

-

Ethanol

-

Saturated Aqueous Sodium Bicarbonate (NaHCO₃) Solution

Procedure:

-

To a round-bottom flask, add p-bromoacetophenone and the N-substituted thiourea.[4]

-

Add a suitable volume of ethanol to dissolve the reactants.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.[4]

-

Rationale: The reaction with substituted thioureas may require longer reaction times or different solvents compared to unsubstituted thiourea due to steric and electronic effects of the substituent. Ethanol is a versatile solvent for this transformation.

-

-

Upon completion, cool the mixture to room temperature.

-

Slowly add saturated aqueous sodium bicarbonate solution to the stirred mixture until the pH is neutral to slightly basic (pH 7-8).

-

Rationale: Similar to Protocol 1, this step is to neutralize the hydrobromide salt of the product and induce precipitation.

-

-

If a solid precipitates, collect it by vacuum filtration, wash with water, and air dry. If the product oils out, it may be necessary to perform an extraction with an organic solvent (e.g., ethyl acetate), followed by drying of the organic layer, and removal of the solvent under reduced pressure.

-

Purify the product as needed, typically by recrystallization or column chromatography.

-

Characterize the purified product using appropriate analytical techniques.

Influence of Thiourea Substituents:

The nature of the substituent on the thiourea derivative can influence both the reaction rate and the regioselectivity of the cyclization.

-

Steric Hindrance: Bulky substituents on the thiourea nitrogen can slow down the rate of the initial S-alkylation and the subsequent intramolecular cyclization.

-

Electronic Effects: Electron-donating groups on an N-aryl substituent can increase the nucleophilicity of the nitrogen, potentially favoring the cyclization step. Conversely, electron-withdrawing groups may decrease nucleophilicity.

-

Regioselectivity with N-Monosubstituted Thioureas: In neutral or basic conditions, the reaction of an α-haloketone with an N-monosubstituted thiourea typically yields the 2-(N-substituted amino)thiazole isomer exclusively. However, under acidic conditions, a mixture of the 2-(N-substituted amino)thiazole and the 3-substituted-2-iminothiazoline isomer can be formed.[10] The choice of reaction conditions is therefore critical in controlling the isomeric outcome.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and yields for the synthesis of various 2-aminothiazole derivatives from p-bromoacetophenone.

| Thiourea Derivative | Solvent | Reaction Time | Yield (%) | Reference |

| Thiourea | Methanol | 30 min | ~95% | [8] |

| Thiourea | Ethanol | 16 hours | 72.9% | [8] |

| Chloroacetylated Thiourea | Methanol | 3 hours | High | [8] |

| N-Aryl Thioureas | Ethanol | 2-4 hours | Good to Excellent | [4] |

Conclusion: A Versatile Synthesis for Modern Drug Discovery

The Hantzsch thiazole synthesis remains an indispensable tool for the construction of the medicinally vital 2-aminothiazole scaffold. The reaction of p-bromoacetophenone with a diverse array of thiourea derivatives offers a straightforward and high-yielding route to a wide range of functionalized thiazoles. By understanding the underlying reaction mechanism and the influence of reaction parameters and substrate substituents, researchers can effectively leverage this powerful transformation to generate novel molecular entities for drug discovery programs. The protocols and insights provided in this guide serve as a robust foundation for the practical application of this important synthetic methodology in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Formation Mechanism of 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid

This guide provides a comprehensive examination of the synthetic pathway and core chemical mechanisms involved in the formation of 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the causal principles behind the synthetic strategy, offering both mechanistic depth and practical, field-proven protocols. The thiazole ring is a privileged scaffold in medicinal chemistry, and understanding its synthesis is paramount for the development of novel therapeutics.[1]

Part 1: Strategic Synthesis by Retrosynthetic Analysis

To logically devise a synthesis for this compound, we employ retrosynthesis. The target structure is disconnected at the bonds formed during the primary cyclization reaction. The most robust and widely adopted method for constructing the thiazole ring is the Hantzsch Thiazole Synthesis, first described in 1887.[1] This approach involves the condensation of a thioamide with an α-halocarbonyl compound.

Applying this logic, we identify two key synthons:

-

Aryl Thioamide: 4-bromothiobenzamide, which provides the C2-N3-aryl fragment of the thiazole.

-

α-Halo Carbonyl: An ester of bromopyruvic acid (e.g., ethyl bromopyruvate), which supplies the C4-C5-S1 backbone and the eventual carboxylic acid moiety.

This leads to a three-stage synthetic strategy:

-

Thionation: Conversion of a commercially available amide (4-bromobenzamide) to the requisite thioamide using a specialized thionating agent.

-

Hantzsch Cyclization: Condensation of the thioamide with ethyl bromopyruvate to form the thiazole ring as its ethyl ester derivative.

-

Saponification: Hydrolysis of the ethyl ester to yield the final carboxylic acid product.

The overall workflow is visualized below.

Caption: High-level overview of the three-stage synthetic workflow.

Part 2: A Deep Dive into the Reaction Mechanisms

A thorough understanding of the mechanism at each stage is critical for optimizing reaction conditions and troubleshooting potential issues.

Stage 1: Thionation via Lawesson's Reagent

The conversion of the carbonyl oxygen of an amide to sulfur is most efficiently achieved using Lawesson's Reagent (LR).[2][3] While other reagents like phosphorus pentasulfide exist, LR is milder and often results in cleaner reactions with higher yields.[2]

The mechanism is not a simple substitution but a complex, Wittig-like pathway. In solution, the dimeric Lawesson's Reagent is in equilibrium with a highly reactive dithiophosphine ylide monomer.[4] This monomer undergoes a concerted [2+2] cycloaddition with the amide's carbonyl group to form a transient, four-membered thiaoxaphosphetane intermediate. The driving force for the reaction is the subsequent cycloreversion of this intermediate, which forms an extremely stable phosphorus-oxygen double bond, releasing the desired thioamide.[2][5]

Caption: Mechanism of amide thionation using Lawesson's Reagent.

Stage 2: The Hantzsch Thiazole Synthesis Core Mechanism

This is the cornerstone of the synthesis, where the heterocyclic ring is constructed. The reaction proceeds through a sequence of nucleophilic attack, intramolecular cyclization, and dehydration.

-

Nucleophilic Attack (S-Alkylation): The thioamide is a bidentate nucleophile. The sulfur atom, being larger and more polarizable ('softer'), preferentially attacks the α-carbon of the ethyl bromopyruvate, displacing the bromide ion in a classic SN2 reaction. This forms an isothioamide intermediate.[6]

-

Intramolecular Cyclization: The nitrogen atom of the isothioamide intermediate now acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the ester group, forming a five-membered ring. This results in a tetrahedral intermediate, specifically a 4-hydroxythiazoline derivative.

-

Dehydration & Aromatization: The 4-hydroxythiazoline intermediate readily eliminates a molecule of water. This dehydration step is thermodynamically favored as it results in the formation of a stable, conjugated aromatic thiazole ring system.[7]

Caption: Step-by-step mechanism of the Hantzsch Thiazole Synthesis.

Stage 3: Saponification of the Ethyl Ester

The final step is the conversion of the ethyl ester to the target carboxylic acid. This is typically achieved through base-catalyzed hydrolysis, a process known as saponification.[8]

The hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide ion as a leaving group. The ethoxide, being a strong base, immediately deprotonates the newly formed carboxylic acid to give a carboxylate salt and ethanol. An acidic workup in a subsequent step is required to protonate the carboxylate salt and yield the final, neutral carboxylic acid product, which often precipitates from the aqueous solution.[9][10]

Part 3: Field-Proven Experimental Protocols

The following protocols are self-validating systems, synthesized from established methodologies. Researchers should adapt them as necessary, with appropriate safety precautions.

Protocol 1: Synthesis of 4-Bromothiobenzamide

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromobenzamide (1.0 eq) and Lawesson's Reagent (0.55-0.60 eq).[11]

-

Solvent: Add anhydrous toluene to the flask (approx. 4 mL per 1 mmol of amide).

-

Reaction: Heat the mixture to reflux (approx. 110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is consumed (typically 2-4 hours).

-

Work-up: Allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude residue contains the desired thioamide and phosphorus byproducts. Purify the product by silica gel column chromatography, typically using a hexane/ethyl acetate eluent system.[3]

Protocol 2: Hantzsch Synthesis of Ethyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate

-

Setup: Dissolve 4-bromothiobenzamide (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF) in a round-bottom flask.

-

Reaction: Add ethyl bromopyruvate (1.0-1.1 eq) to the solution.[6][12]

-

Heating: Heat the reaction mixture to reflux (for ethanol, approx. 78 °C) for 2-6 hours. Monitor the reaction by TLC.

-

Work-up: After cooling, the reaction mixture can be poured into cold water to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure ester product.[13]

Protocol 3: Hydrolysis to this compound

-

Setup: Suspend the ethyl ester product (1.0 eq) in a mixture of ethanol and water.

-

Hydrolysis: Add an aqueous solution of sodium hydroxide (2.0-3.0 eq, e.g., 10% w/v) to the suspension.[9]

-

Heating: Heat the mixture to reflux for 1-2 hours, during which the solid should dissolve as the carboxylate salt is formed.

-

Acidification: Cool the clear solution in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 2-3.

-

Isolation: The target carboxylic acid will precipitate as a solid. Collect the product by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.[14][15]

Part 4: Data Presentation and Key Parameters

The efficiency of this synthetic pathway is contingent on careful control of reaction parameters.

| Reaction Stage | Key Reagents | Stoichiometry (Typical) | Solvent | Temperature | Typical Yield | Ref. |

| Thionation | Amide : Lawesson's Reagent | 1.0 : 0.55 | Toluene | Reflux (~110 °C) | 85-95% | [11] |

| Hantzsch Cyclization | Thioamide : Bromo-ester | 1.0 : 1.0 | Ethanol | Reflux (~78 °C) | 70-90% | [1][6] |

| Saponification | Ester : NaOH | 1.0 : 2.5 | Ethanol/Water | Reflux (~80-90 °C) | >90% | [9] |

Conclusion

The formation of this compound is reliably achieved through a robust, three-stage process centered on the Hantzsch thiazole synthesis. This guide has dissected the underlying mechanisms, from the initial thionation of the precursor amide to the pivotal cyclization and final hydrolysis. By understanding the causality behind each transformation—the nucleophilic propensities, the role of intermediates, and the thermodynamic driving forces—researchers can effectively troubleshoot, optimize, and adapt this methodology for the synthesis of a diverse array of valuable thiazole derivatives for applications in drug discovery and materials science.

References

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lawesson's Reagent [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 10. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 11. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]

- 13. chemimpex.com [chemimpex.com]

- 14. 2-(4-BROMO-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID | 21160-50-9 [chemicalbook.com]

- 15. calpaclab.com [calpaclab.com]

Methodological & Application

Application Notes & Protocols: Exploring the Biological Landscape of 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic Acid Derivatives

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid and its derivatives. This class of compounds represents a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1][2][3] This document outlines detailed protocols for synthesis and key biological assays, explains the scientific rationale behind experimental choices, and presents data in a clear, structured format to facilitate further research and development.

The thiazole ring is a five-membered heteroaromatic ring that is a core component of numerous synthetic compounds with significant pharmacological value.[1] Its derivatives are known to exhibit a vast range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4] The specific scaffold, this compound, combines the versatile thiazole nucleus with a bromophenyl group, a substitution known to enhance the biological potency of various therapeutic agents, and a carboxylic acid moiety that provides a key handle for further chemical modification.

Part 1: Synthesis of the Core Scaffold

The foundational step in exploring the biological potential of this class of compounds is the efficient synthesis of the core structure. The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring.

Protocol 1: Synthesis of this compound

This protocol details the reaction of 4-bromothiobenzamide with ethyl bromopyruvate followed by saponification.

Causality and Rationale:

-

Hantzsch Thistle Synthesis: This method involves the cyclocondensation of a thioamide with an α-haloketone (or its ester equivalent). It is a robust and high-yielding reaction for forming substituted thiazoles.

-

Starting Materials: 4-bromothiobenzamide provides the N-C-S unit and the 2-(4-bromophenyl) substituent. Ethyl bromopyruvate provides the other three atoms of the thiazole ring and the ester precursor to the carboxylic acid.

-

Saponification: The final hydrolysis step with a strong base (like NaOH) is necessary to convert the ethyl ester intermediate into the desired carboxylic acid, which is often more biologically active or serves as a crucial point for further derivatization.

Step-by-Step Methodology:

-

Step 1: Thiazole Ring Formation (Ester Intermediate)

-

In a 250 mL round-bottom flask, dissolve 4-bromothiobenzamide (10 mmol) in 100 mL of absolute ethanol.

-

To this solution, add ethyl bromopyruvate (11 mmol) dropwise with continuous stirring at room temperature.

-

Fit the flask with a condenser and reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. A precipitate of ethyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate will form.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.

-

-

Step 2: Saponification to Carboxylic Acid

-

Suspend the crude ethyl ester from Step 1 in a mixture of ethanol (50 mL) and a 10% aqueous solution of sodium hydroxide (NaOH) (50 mL).

-

Reflux the mixture for 2-3 hours until the solid completely dissolves and the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow addition of 2N hydrochloric acid (HCl).

-

A white precipitate of this compound will form.

-

Collect the precipitate by vacuum filtration, wash thoroughly with cold distilled water to remove excess acid, and dry.

-

The final product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5][6]

Part 2: Evaluation of Anticancer Activity

Derivatives of the 2-aryl-thiazole-4-carboxylic acid scaffold have shown significant potential as anticancer agents.[7][8] Their mechanisms often involve inducing apoptosis, arresting the cell cycle, and inhibiting key signaling pathways like VEGFR-2 that are crucial for tumor growth and angiogenesis.[9][10]

Protocol 2: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential therapeutic agents on cancer cell lines.

Causality and Rationale:

-

Principle: Viable cells with active metabolism contain mitochondrial reductase enzymes that cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

-

Application: This assay allows for the determination of the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. This is a critical parameter for evaluating the potency of a potential anticancer drug.[10]

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[10]

-

Trypsinize the cells and perform a cell count using a hemocytometer.

-

Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well microtiter plate in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin or Cisplatin).[11]

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve (Percentage Viability vs. Compound Concentration) and determine the IC₅₀ value using non-linear regression analysis.

-

Anticancer Activity Data

| Compound | Cell Line | IC₅₀ (µM) |

| Derivative A | MCF-7 (Breast) | 7.26[10] |

| Derivative B | HepG2 (Liver) | 8.4[10] |

| Derivative C | A549 (Lung) | 62.5[11] |

| Derivative D | HeLa (Cervical) | 3.41[12] |

| 5-Fluorouracil (Std.) | MCF-7 (Breast) | 5.2[6] |

| Cisplatin (Std.) | A549 (Lung) | 45.88[11] |

| Table 1: Representative cytotoxic activity (IC₅₀ values) of thiazole derivatives against various human cancer cell lines. |

Illustrative Mechanism: Apoptosis Induction

Many thiazole derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. This pathway is a critical self-validating system; a compound's ability to selectively induce apoptosis in cancer cells is a hallmark of a promising therapeutic agent.[8][10][12]

Caption: Intrinsic apoptosis pathway induced by thiazole derivatives.

Part 3: Evaluation of Antimicrobial Activity

The thiazole scaffold is a cornerstone in the development of antimicrobial agents.[2][13] Derivatives of 2-(4-Bromophenyl)-1,3-thiazole have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6] The mechanism can involve the inhibition of essential bacterial enzymes like DNA gyrase or the disruption of microbial cell membrane integrity.[2][13]

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for assessing antimicrobial potency.

Causality and Rationale:

-

Principle: A standardized inoculum of a specific microorganism is challenged with serial dilutions of the test compound in a liquid nutrient broth. Growth is assessed after a defined incubation period. The MIC is the lowest concentration at which no turbidity (visible growth) is observed.

-

Self-Validation: The protocol includes positive (microbe, no drug) and negative (broth only) controls to ensure the validity of the results, confirming that the microbe can grow in the medium and that the medium itself is sterile.

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

Streak the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) on an appropriate agar plate and incubate for 18-24 hours.

-

Pick several well-isolated colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

In a 96-well microtiter plate, add 100 µL of sterile broth to all wells except the first column.

-

Add 200 µL of the test compound at a starting concentration (e.g., 256 µg/mL) to the first well of each row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well. This creates a range of concentrations (e.g., 128, 64, 32... down to 0.25 µg/mL).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared microbial inoculum to each well containing the compound dilutions.

-

Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel.[5][6]

-

Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

-

-

Reading and Interpretation:

-

After incubation, examine the plate visually for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

-

Optionally, a growth indicator like resazurin can be added to aid in determining the endpoint.

-

Antimicrobial Activity Data

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| Derivative P2 | 15.6 | 31.2 | 15.6 |

| Derivative P3 | 31.2 | 15.6 | 31.2 |

| Derivative P4 | 15.6 | 31.2 | 31.2 |

| Norfloxacin (Std.) | < 1 | 1-2 | N/A |

| Fluconazole (Std.) | N/A | N/A | 2-4 |

| Table 2: Representative Minimum Inhibitory Concentration (MIC) values of thiazole derivatives against pathogenic microbes. Data is illustrative based on published findings.[6] |

Workflow for MIC Determination

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Part 4: Evaluation of Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Thiazole derivatives have emerged as potent anti-inflammatory agents, often acting by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).[4][14][15][16]

Protocol 4: Griess Assay for Nitric Oxide (NO) Inhibition

This assay measures the inhibitory effect of a compound on the production of nitric oxide by lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Causality and Rationale:

-

Principle: In inflammatory conditions, macrophages are stimulated (e.g., by bacterial LPS) to produce large amounts of NO via the enzyme inducible nitric oxide synthase (iNOS). NO is unstable and quickly oxidizes to nitrite (NO₂⁻) in the culture medium. The Griess reagent reacts with nitrite to form a purple azo compound, the intensity of which is proportional to the NO concentration.

-

Application: By measuring the reduction in nitrite concentration in the presence of the test compound, we can quantify its ability to inhibit NO production, a key indicator of anti-inflammatory potential.[15]

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 macrophage cells and seed them into a 96-well plate at a density of 5 x 10⁴ cells/well.

-

Incubate for 24 hours at 37°C and 5% CO₂ to allow for adherence.

-

-

Compound Treatment and Stimulation:

-

Treat the cells with various concentrations of the thiazole derivative for 1 hour.

-

Following this pre-treatment, stimulate the cells with LPS (1 µg/mL) to induce NO production.

-

Include control wells: cells only, cells + LPS, and cells + LPS + a known inhibitor (e.g., Nimesulide or Dexamethasone).[14]

-

Incubate the plate for an additional 24 hours.

-

-

Griess Reaction:

-

After incubation, collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.

-

-

Measurement and Analysis:

-

Measure the absorbance at 540 nm.

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control.

-

Anti-inflammatory Activity Data

| Compound Concentration (µM) | % Inhibition of NO Production |

| 1 | 15% |

| 10 | 44%[4] |

| 25 | 68% |

| 50 | 85% |

| Nimesulide (10 µM) | 55%[14] |

| Table 3: Representative data for the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages by a thiazole derivative. |

References

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 5. tsijournals.com [tsijournals.com]

- 6. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tricyclic thiazoles are a new class of angiogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. wjpmr.com [wjpmr.com]

- 15. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols: Investigating the Anticancer Potential of 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic Acid

Introduction: The Therapeutic Promise of Thiazole Scaffolds in Oncology

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry, particularly in the development of novel anticancer agents.[1][2] Its unique structural features allow for diverse chemical modifications, enabling the synthesis of derivatives with a wide spectrum of pharmacological activities.[1][2][3] Thiazole-based compounds have demonstrated the ability to interact with various biological targets implicated in cancer progression, leading to effects such as the inhibition of key signaling pathways, induction of programmed cell death (apoptosis), and disruption of cell proliferation.[2][3][4] Notably, the nitrogen atom in the thiazole ring can form crucial hydrogen bonds with target proteins and enzymes, enhancing inhibitory activity.[1] The clinical success of thiazole-containing drugs like Dasatinib and Ixazomib has further fueled research into this promising class of compounds.[1]

This document provides detailed application notes and protocols for researchers investigating the anticancer properties of a specific thiazole derivative: 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid . This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.[5] Its structure, featuring a bromophenyl group, offers potential for specific interactions with biological targets and serves as a handle for further chemical modifications.[5][6] These guidelines are designed for researchers, scientists, and drug development professionals, offering both the theoretical framework and practical methodologies for a comprehensive preclinical evaluation.

Putative Mechanism of Action: A Multi-Targeted Approach

While the precise mechanism of this compound is a subject of ongoing investigation, the broader family of thiazole derivatives offers significant insights into its potential modes of action. The anticancer effects of thiazoles are often multifactorial, targeting several key cellular processes.

Key Potential Mechanisms:

-

Induction of Apoptosis: Many thiazole derivatives have been shown to trigger apoptosis in cancer cells.[3][4] This can occur through both intrinsic (mitochondrial) and extrinsic pathways, often involving the modulation of the Bcl-2 family of proteins and the activation of caspases.[3][7][8]

-

Cell Cycle Arrest: Thiazole compounds can halt the cell cycle at various checkpoints (e.g., G1/S or G2/M phase), preventing cancer cells from dividing and proliferating.[3]

-

Inhibition of Protein Kinases: Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Thiazole derivatives have been identified as inhibitors of various kinases, including c-Met, Aurora Kinase, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3][9][10][11][12]

-

Inhibition of Tubulin Polymerization: Some thiazole-based agents disrupt the formation of microtubules, essential components of the cellular cytoskeleton involved in cell division, leading to mitotic arrest and cell death.[13]

-

Anti-Metastatic Activity: Certain thiazole derivatives have demonstrated the ability to inhibit cancer cell migration and invasion, key processes in metastasis.[14]

The following diagram illustrates a potential signaling pathway that could be targeted by this compound, based on the known activity of related compounds against receptor tyrosine kinases like c-Met.

Caption: Putative inhibition of a receptor tyrosine kinase signaling pathway by the thiazole compound.

Experimental Protocols

The following protocols provide a roadmap for the in vitro evaluation of this compound. It is crucial to include appropriate positive and negative controls in all experiments.

Protocol 1: Assessment of In Vitro Cytotoxicity (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16]

Materials:

-

Cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer, A549 lung cancer)[3][14]

-

This compound

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete growth medium to achieve the desired final concentrations.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include wells with medium and DMSO only as a vehicle control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

Data Presentation:

| Compound | Cell Line | IC50 (µM) |

| This compound | MCF-7 | Experimental Value |

| HepG2 | Experimental Value | |

| A549 | Experimental Value | |

| Positive Control (e.g., Doxorubicin) | MCF-7 | Reference Value |

Protocol 2: Apoptosis Assessment (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Protocol 3: Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell line of interest

-

This compound

-

Ethanol (70%, ice-cold)

-

Propidium Iodide (PI) staining solution with RNase A

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed and treat cells as described in the apoptosis assay.